molecular formula C13H11BrS B2665448 1-Bromo-4-(phenylsulfanylmethyl)benzene CAS No. 75954-35-7

1-Bromo-4-(phenylsulfanylmethyl)benzene

Cat. No.: B2665448
CAS No.: 75954-35-7
M. Wt: 279.2
InChI Key: UREFTBXLBXYWNO-UHFFFAOYSA-N
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Description

1-Bromo-4-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H11BrS. It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, and a phenylsulfanylmethyl group is attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(phenylsulfanylmethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(phenylsulfanylmethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The phenylsulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced to thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction: Sulfoxides, sulfones, and thiols are the major products.

Scientific Research Applications

1-Bromo-4-(phenylsulfanylmethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(phenylsulfanylmethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound undergoes oxidative addition and reductive elimination steps catalyzed by palladium complexes. The phenylsulfanylmethyl group can participate in redox reactions, where it is oxidized or reduced to form sulfoxides, sulfones, or thiols.

Comparison with Similar Compounds

1-Bromo-4-(phenylsulfanylmethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a phenylsulfanylmethyl group. It is used in similar applications but may have different reactivity and properties.

    4-Bromothioanisole: This compound has a methoxy group instead of a phenylsulfanylmethyl group. It is used as an intermediate in organic synthesis and has different chemical properties.

    1-Bromo-4-(methylsulfinyl)benzene: This compound has a methylsulfinyl group instead of a phenylsulfanylmethyl group. It is used in similar applications but may have different reactivity and properties.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

1-bromo-4-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREFTBXLBXYWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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